Technical Monograph: 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
Technical Monograph: 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
The following technical guide provides an in-depth analysis of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline , a specialized heterocyclic building block. This document is structured for medicinal chemists and process scientists, focusing on synthetic methodology, physicochemical properties, and pharmacophore utility.[1]
CAS Registry Number: 1240526-05-9 Molecular Formula: C₁₀H₁₃NO₂S Molecular Weight: 211.28 g/mol [2]
Part 1: Executive Technical Summary[1]
7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (7-Ms-THQ) represents a "privileged scaffold" intermediate in modern drug discovery. Unlike its 1-sulfonylated counterparts (sulfonamides), the 7-methanesulfonyl moiety places a robust electron-withdrawing sulfone group (
This specific substitution pattern confers unique electronic properties:
-
Modulated Basicity: The electron-withdrawing nature of the sulfone at C7 reduces the pKa of the N1 secondary amine, altering its hydrogen-bond donor (HBD) capability and metabolic liability compared to the parent tetrahydroquinoline.
-
Metabolic Stability: The sulfone group blocks the metabolically vulnerable C7 position, often preventing hydroxylation by CYP450 enzymes.
-
Vectorized Interactions: The sulfone oxygens serve as distinct hydrogen-bond acceptors (HBA) in a fixed geometric vector, critical for engaging specific residues (e.g., serine/threonine) in GPCR or kinase binding pockets.[1]
Primary Applications:
-
Neuropsychiatry: Dopaminergic stabilizers and serotonin modulators (structurally analogous to substituted phenylpiperidines).
-
Oncology: Fragment-based design for ROR
inverse agonists and BCL-2 inhibitors. -
Process Chemistry: A stable, crystalline intermediate for late-stage
-alkylation or arylation.
Part 2: Chemical Architecture & Properties[1]
Physicochemical Profile
The integration of the sulfone group transforms the standard tetrahydroquinoline profile.
| Property | Value / Characteristic | Implication for Drug Design |
| LogP (Predicted) | ~1.2 – 1.5 | Moderate lipophilicity; suitable for CNS penetration when substituted. |
| pKa (Conj. Acid) | ~3.5 – 4.2 | Significantly less basic than THQ (pKa ~5.0); reduces lysosomal trapping.[1] |
| TPSA | ~46 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | The secondary amine is the primary handle for diversification. |
| H-Bond Acceptors | 3 (SO₂, N) | Sulfone oxygens provide strong electrostatic anchor points. |
Electronic Causality
The
Part 3: Synthetic Pathways[1][3]
We present two distinct synthetic strategies. Route A is the preferred "Process Route" for scalability and cost-efficiency. Route B is the "Discovery Route" for accessing diverse analogues.
Route A: Copper-Catalyzed Sulfonylation (The Modified Ullmann)
This protocol utilizes a commercially available 7-bromo precursor, avoiding the harsh conditions of Skraup quinoline synthesis followed by reduction.
Mechanism: Copper(I)-catalyzed cross-coupling of aryl halides with sulfinates.
-
Precursor: 7-Bromo-1,2,3,4-tetrahydroquinoline (Protected as
-Boc or -Acetyl to prevent N-arylation side reactions). -
Reagent: Sodium Methanesulfinate (
).[1] -
Catalyst system:
/ L-Proline or / 1,2-Dimethylethylenediamine (DMEDA). -
Deprotection: Acidic hydrolysis of the
-protecting group.
Route B: Selective Reduction of 7-Methanesulfonylquinoline
Ideal when the aromatic quinoline precursor is readily available.
-
Precursor: 7-Methanesulfonylquinoline.
-
Reagent:
(balloon) / (Adams' Catalyst) or in Acetic Acid. -
Selectivity: Heterogeneous hydrogenation (
) favors the pyridine ring reduction over the benzene ring, yielding the 1,2,3,4-tetrahydro product with high fidelity.[1]
Part 4: Detailed Experimental Protocol (Route A)
Objective: Synthesis of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline from 7-bromo-1,2,3,4-tetrahydroquinoline.
Reagents:
- -Boc-7-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Sodium Methanesulfinate (1.5 eq)[1]
-
Copper(I) Iodide (CuI) (0.1 eq)[1]
-
L-Proline (0.2 eq)
-
NaOH (0.2 eq)[1]
-
DMSO (Solvent, 0.5 M concentration)[1]
Step-by-Step Methodology:
-
Catalyst Complexation: In a flame-dried Schlenk tube under Argon, combine CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol). Add DMSO (2 mL) and stir at room temperature for 10 minutes until a homogeneous blue-green complex forms. Causality: Pre-forming the ligand-metal complex ensures active catalytic species are available before substrate addition, minimizing induction periods.
-
Substrate Addition: Add
-Boc-7-bromo-1,2,3,4-tetrahydroquinoline (312 mg, 1.0 mmol) and Sodium Methanesulfinate (153 mg, 1.5 mmol) to the mixture. -
Coupling Reaction: Heat the sealed vessel to 90°C for 18 hours. Monitoring: Monitor via TLC (Hexane/EtOAc 3:1).[1] The starting bromide (
) should disappear, replaced by the more polar sulfone ( ).[1] -
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (
mL) to remove DMSO and inorganic salts.[1] Dry the organic layer over , filter, and concentrate.[1][3] -
Deprotection (Boc Removal): Dissolve the crude intermediate in
(5 mL). Add Trifluoroacetic acid (TFA, 1 mL) dropwise at 0°C. Stir for 2 hours at room temperature. Quench: Carefully quench with saturated until pH 8.[1] Extract with . -
Purification: Purify the final residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM). Yield: Expect 75-85% as an off-white solid.
Part 5: Visualizations & Signaling Pathways[1]
DOT Diagram 1: Synthetic Logic Flow
This diagram illustrates the decision tree for synthesizing the 7-methanesulfonyl scaffold based on starting material availability.
Caption: Dual synthetic pathways accessing the 7-methanesulfonyl-THQ core via Pd/Cu coupling or selective reduction.
DOT Diagram 2: Pharmacophore & SAR Map
This diagram visualizes how the 7-Ms-THQ scaffold interacts within a biological binding pocket (e.g., GPCR or Kinase).
Caption: Pharmacophore mapping showing the 7-SO2Me group as a critical H-bond acceptor vector.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation (N-oxide formation) if exposed to air for prolonged periods.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless N-acylation is desired).
References
-
ChemicalBook. (2025).[4] 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline Product Entry (CAS 1240526-05-9).[5] Retrieved from [1]
-
PubChem. (2025).[4] 1,2,3,4-Tetrahydroquinoline Derivatives and Biological Activity. National Library of Medicine. Retrieved from [1][6]
-
BenchChem. (2024). Tetrahydroquinoline Scaffold in Medicinal Chemistry.[7][3][6][8][9][10][11] Retrieved from [1]
-
Ma, D., et al. (2008).[1] CuI/L-Proline Catalyzed Coupling of Aryl Halides with Sulfinates.Journal of Organic Chemistry. (Methodology basis for Route A).
-
Katritzky, A. R., et al. (1996).[1][3] Synthesis and Properties of Tetrahydroquinoline Derivatives.Tetrahedron. (General synthesis background).
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